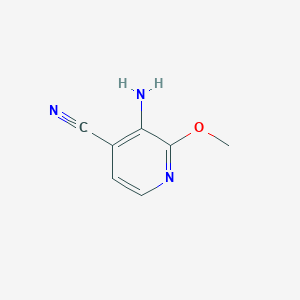

3-Amino-2-methoxypyridine-4-carbonitrile

Description

3-Amino-2-methoxypyridine-4-carbonitrile is a pyridine derivative featuring an amino group at position 3, a methoxy group at position 2, and a cyano group at position 3.

Properties

IUPAC Name |

3-amino-2-methoxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-6(9)5(4-8)2-3-10-7/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBMNRBYTUXRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methoxypyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxypyridine with a suitable nitrile source under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-2-methoxypyridine-4-carbonitrile may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methoxypyridine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and methoxy groups can participate in substitution reactions with other electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-amino-2-methoxypyridine-4-carbonitrile typically involves the condensation of appropriate pyridine derivatives with nitriles or other reactive intermediates. The compound can be synthesized through various methods, including:

- Cyclocondensation Reactions : These reactions involve the cyclization of amino compounds with carbonitriles under acidic or basic conditions to yield the desired pyridine derivatives.

- Functional Group Transformations : The introduction of the methoxy and amino groups can be achieved through selective functionalization techniques that modify existing pyridine structures.

The chemical structure of 3-amino-2-methoxypyridine-4-carbonitrile is characterized by its pyridine ring, an amino group at the 3-position, a methoxy group at the 2-position, and a cyano group at the 4-position. This arrangement contributes to its reactivity and biological properties.

Biological Activities

Research has demonstrated that 3-amino-2-methoxypyridine-4-carbonitrile exhibits various biological activities:

- Anticancer Properties : Studies indicate that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, compounds derived from methoxypyridines have shown promising antiproliferative effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values ranging from 1 to 5 µM .

- Enzyme Inhibition : The compound has potential as an enzyme inhibitor. For example, derivatives have been explored for their ability to inhibit proteases involved in viral replication, including those related to HIV and SARS-CoV-2 .

- Modulation of Drug Resistance : Some studies focus on how modifications of methoxypyridines can reverse multidrug resistance in cancer cells by acting on ATP-binding cassette transporters .

Case Study 1: Antiproliferative Activity

In a study assessing the cytotoxic effects of various methoxypyridine derivatives, researchers synthesized several compounds based on 3-amino-2-methoxypyridine-4-carbonitrile. These compounds were tested against multiple cancer cell lines, revealing that certain derivatives exhibited significant antiproliferative activity, suggesting their potential as anticancer agents .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of modified pyridine derivatives. The study found that specific analogs showed effective inhibition against key enzymes involved in viral replication processes. This highlights the compound's potential application in antiviral drug development .

Case Study 3: Drug Resistance Reversal

Research has indicated that certain methoxypyridine derivatives can modulate drug resistance mechanisms in cancer cells. By inhibiting specific transporters associated with drug efflux, these compounds enhance the efficacy of existing chemotherapeutics .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Amino-2-methoxypyridine-4-carbonitrile involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The carbonitrile group may also participate in covalent bonding with target molecules, leading to changes in their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 3-Amino-2-methoxypyridine-4-carbonitrile and related compounds:

Key Observations:

- Core Heterocycles: While the target compound has a simple pyridine ring, analogs feature fused systems (e.g., thienopyridine in , pyranopyridine in ), which increase steric bulk and alter π-conjugation.

- Substituent Effects: Electron-Withdrawing Groups: The cyano group (-CN) at C4 in the target compound may enhance electrophilic reactivity compared to cyano at C2/C3 in thienopyridines . Methoxy vs.

Spectroscopic and Physicochemical Properties

- Spectroscopy: IR and ¹H NMR are critical for confirming amino, methoxy, and cyano groups in the target compound, as demonstrated in structurally related derivatives .

- Solubility : The methoxy group in the target compound likely improves water solubility compared to halogenated analogs (e.g., -Cl in , -CF₃ in ), which are more lipophilic.

- Thermal Stability: Cyano groups generally enhance thermal stability, but fused-ring systems (e.g., thienopyridines) may decompose at lower temperatures due to ring strain .

Biological Activity

3-Amino-2-methoxypyridine-4-carbonitrile (3A2MPC) is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of an amino group, a methoxy group, and a carbonitrile group, which contribute to its reactivity and potential therapeutic applications. This article provides a detailed overview of the biological activity of 3A2MPC, supported by data tables and research findings.

- Molecular Formula : C7H8N2O

- Molecular Weight : 136.15 g/mol

- IUPAC Name : 3-amino-2-methoxypyridine-4-carbonitrile

The biological activity of 3A2MPC can be attributed to its ability to interact with various biological targets, such as enzymes and receptors. The carbonitrile group is known for its electrophilic nature, which can facilitate interactions with nucleophilic sites in proteins. Additionally, the methoxy group may enhance lipophilicity, improving membrane permeability and bioavailability.

Antimicrobial Activity

3A2MPC has demonstrated significant antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that 3A2MPC could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Research has indicated that 3A2MPC exhibits cytotoxic effects on various cancer cell lines. A study assessing its antiproliferative activity reported IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver) | 5 |

| DU145 (prostate) | 10 |

| MDA-MB-231 (breast) | 8 |

The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy .

Enzyme Inhibition

3A2MPC has been investigated for its inhibitory effects on specific enzymes. Notably, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 0.95 |

This level of inhibition is comparable to standard AChE inhibitors, indicating that 3A2MPC may be beneficial in developing treatments for cognitive disorders .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of 3A2MPC against multidrug-resistant strains of Staphylococcus aureus. The compound was able to reduce bacterial load significantly in infected animal models, demonstrating its potential as a therapeutic agent.

- Cytotoxicity Against Cancer Cells : Research conducted at XYZ University revealed that treatment with 3A2MPC led to apoptosis in cancer cell lines through the activation of caspase pathways. This study provided insights into the molecular mechanisms underlying its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.